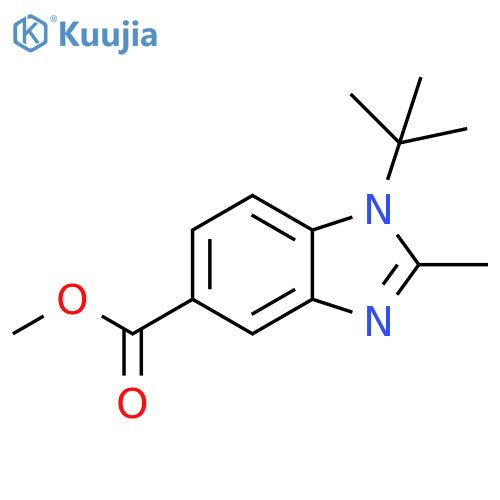

Cas no 1414029-55-2 (Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)

1414029-55-2 structure

商品名:Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate

CAS番号:1414029-55-2

MF:C14H18N2O2

メガワット:246.304923534393

CID:4595109

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate

- Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate

-

- インチ: 1S/C14H18N2O2/c1-9-15-11-8-10(13(17)18-5)6-7-12(11)16(9)14(2,3)4/h6-8H,1-5H3

- InChIKey: RGHLNYMCIDPRRB-UHFFFAOYSA-N

- ほほえんだ: C1(C)N(C(C)(C)C)C2=CC=C(C(OC)=O)C=C2N=1

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE62633-10g |

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 10g |

$315.00 | 2024-04-20 | |

| 1PlusChem | 1P009XL5-10g |

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 10g |

$328.00 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD342126-10g |

Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate |

1414029-55-2 | 95+% | 10g |

¥2645.0 | 2023-04-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD342126-25g |

Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate |

1414029-55-2 | 95+% | 25g |

¥4532.0 | 2023-04-02 | |

| A2B Chem LLC | AE62633-5g |

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 5g |

$209.00 | 2024-04-20 | |

| 1PlusChem | 1P009XL5-1g |

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 1g |

$83.00 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD342126-5g |

Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate |

1414029-55-2 | 95+% | 5g |

¥1705.0 | 2023-04-02 | |

| A2B Chem LLC | AE62633-1g |

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 1g |

$75.00 | 2024-04-20 | |

| A2B Chem LLC | AE62633-25g |

Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 25g |

$532.00 | 2024-04-20 | |

| 1PlusChem | 1P009XL5-25g |

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate |

1414029-55-2 | 98% | 25g |

$566.00 | 2025-02-25 |

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1414029-55-2 (Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量